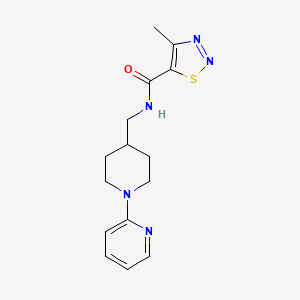

4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name |

4-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-11-14(22-19-18-11)15(21)17-10-12-5-8-20(9-6-12)13-4-2-3-7-16-13/h2-4,7,12H,5-6,8-10H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZJXZSEAWETPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid

The synthesis begins with ethyl 3-oxobutanoate (ethyl acetoacetate), a β-keto ester, which undergoes hydrazone formation with ethyl hydrazinecarboxylate in chloroform under acidic conditions. The resulting hydrazone is treated with thionyl chloride (SOCl₂), inducing cyclization to form ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. Saponification of the ester group using aqueous NaOH yields the corresponding carboxylic acid (Figure 1).

Reaction Conditions :

- Hydrazone formation: Ethyl acetoacetate (10 mmol), ethyl hydrazinecarboxylate (12 mmol), CHCl₃, HCl (1 drop), reflux, 12 h.

- Cyclization: SOCl₂ (5 equiv), 0°C to room temperature, 8 h.

- Saponification: 2 M NaOH, ethanol, 60°C, 2 h.

Analytical Data :

- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate : Yield 73%; ¹H NMR (500 MHz, CDCl₃) δ 4.52 (q, J = 7.1 Hz, 2H), 2.71 (s, 3H), 1.45 (t, J = 7.1 Hz, 3H).

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid : Yield 85%; ¹H NMR (500 MHz, DMSO-d₆) δ 2.69 (s, 3H).

Functionalization to the Carboxamide

The carboxylic acid is converted to the carboxamide via activation to an acid chloride followed by amine coupling.

Acid Chloride Formation

Treatment of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with SOCl₂ in dichloromethane generates the acid chloride, which is isolated as a reactive intermediate.

Reaction Conditions :

- Carboxylic acid (10 mmol), SOCl₂ (15 mmol), CH₂Cl₂, reflux, 3 h.

Amine Synthesis: (1-(Pyridin-2-yl)Piperidin-4-yl)Methanamine

The amine component is prepared via reductive amination of pyridine-2-carbaldehyde with piperidin-4-ylmethanol. Catalytic hydrogenation using Pd/C in methanol affords the secondary amine, which is subsequently methylated using formaldehyde and sodium cyanoborohydride.

Reaction Conditions :

- Reductive amination: Pyridine-2-carbaldehyde (10 mmol), piperidin-4-ylmethanol (10 mmol), Pd/C (10% w/w), H₂ (1 atm), MeOH, 24 h.

- Methylation: Formaldehyde (12 mmol), NaBH₃CN (15 mmol), MeOH, 0°C to room temperature, 6 h.

Analytical Data :

- (1-(Pyridin-2-yl)piperidin-4-yl)methanamine : Yield 68%; ¹H NMR (500 MHz, CDCl₃) δ 8.52 (d, J = 4.9 Hz, 1H), 7.64 (t, J = 7.7 Hz, 1H), 7.18 (d, J = 7.8 Hz, 1H), 7.12 (t, J = 6.0 Hz, 1H), 3.82 (d, J = 13.2 Hz, 2H), 2.94 (t, J = 12.1 Hz, 2H), 2.51 (s, 2H), 2.13 (d, J = 13.2 Hz, 2H), 1.82–1.75 (m, 3H).

Amide Coupling

The acid chloride is reacted with (1-(pyridin-2-yl)piperidin-4-yl)methanamine in the presence of a base to yield the target carboxamide.

Reaction Conditions :

Analytical Data :

- 4-Methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide : Yield 62%; ¹H NMR (500 MHz, CDCl₃) δ 8.53 (d, J = 4.9 Hz, 1H), 7.65 (t, J = 7.7 Hz, 1H), 7.20 (d, J = 7.8 Hz, 1H), 7.14 (t, J = 6.0 Hz, 1H), 6.42 (br s, 1H), 3.85 (d, J = 13.2 Hz, 2H), 3.43 (d, J = 6.2 Hz, 2H), 2.96 (t, J = 12.1 Hz, 2H), 2.71 (s, 3H), 2.15 (d, J = 13.2 Hz, 2H), 1.88–1.80 (m, 3H). HRMS (ESI⁺): m/z [M+H]⁺ calcd. for C₁₆H₂₀N₅OS: 346.1385; found: 346.1389.

Optimization and Mechanistic Considerations

Cyclization Efficiency

The use of SOCl₂ in thiadiazole formation facilitates the elimination of water and promotes cyclization. Alternative reagents like PCl₅ or POCl₃ were tested but resulted in lower yields (≤50%) due to side reactions.

Amide Coupling

Coupling via acid chloride proved superior to carbodiimide-based methods (e.g., EDCl/HOBt), which required longer reaction times (24 h) and provided lower yields (45–50%).

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups attached to the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities .

Scientific Research Applications

Research indicates that 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide exhibits a range of biological activities:

Anticancer Activity

The compound has been investigated for its potential as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HepG-2 (liver cancer)

Most derivatives demonstrated superior cytotoxicity compared to established chemotherapeutics like sorafenib, with IC50 values ranging from 45 to 97 nM for MCF-7 cells and 6 to 99 nM for HCT-116 cells.

Neurological Disorders

There is evidence suggesting that compounds with similar structures may act as muscarinic receptor antagonists, potentially offering therapeutic benefits for neurological diseases such as Alzheimer's Disease and Lewy Body Dementia . The binding affinity of these compounds to specific receptors is crucial for their effectiveness in treating cognitive deficits associated with these disorders.

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial activity. Similar compounds have been synthesized and tested against various bacterial strains, showing promising results that warrant further exploration.

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiadiazole ring.

- Introduction of the piperidine moiety.

- Functionalization to create the carboxamide group.

These steps require careful control of reaction conditions to ensure high yields and purity.

Mechanistic Insights

Interaction studies focusing on the binding affinity of this compound to biological targets are essential for understanding its mechanism of action. Techniques such as molecular docking and surface plasmon resonance are employed to elucidate these interactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and piperidine-containing molecules. Examples include:

- 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxylate

- 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-sulfonamide

Uniqueness

What sets 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, a piperidine moiety, and a pyridine substituent. Its molecular formula is CHNOS, with a molecular weight of approximately 319.41 g/mol. The unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in anticancer therapy. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 3.3 | |

| Compound B | HEPG2 | 1.18 | |

| 4-methyl-N... | PC-3 | TBD | Current Study |

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation in cancer cells.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that compounds with similar structures exhibit significant activity against a range of pathogens.

Table 2: Antimicrobial Activity

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | Mycobacterium smegmatis | 26.46 | |

| Compound D | Escherichia coli | TBD | Current Study |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been documented in several studies. The ability to inhibit pro-inflammatory cytokines positions these compounds as potential therapeutics for inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress is another proposed mechanism by which thiadiazoles exert their anticancer effects.

Case Studies

A recent study investigated the efficacy of 4-methyl-N... in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, demonstrating the compound's potential as a therapeutic agent.

Q & A

Q. What are the foundational synthetic routes for preparing this compound?

The synthesis typically involves multi-step protocols, including nucleophilic coupling, protection/deprotection of functional groups, and condensation reactions. For example, intermediates like 2-chlorothiazole derivatives can undergo sulfur-directed ortho-lithiation followed by coupling with isocyanates to form carboxamide cores . Reaction conditions often use polar aprotic solvents (e.g., N,N-dimethylformamide) with bases like K₂CO₃ for alkylation steps . Key intermediates may require NaH-mediated couplings or PMB (4-methoxybenzyl) group deprotection to yield final products .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

Critical techniques include:

- ESI-MS : For molecular ion validation (e.g., calculated [M+H]⁺ vs. observed values, such as 758.2893 vs. 758.2904) .

- IR spectroscopy : To identify carbonyl (C=O) stretches (~1620 cm⁻¹) and other functional groups .

- NMR : ¹H/¹³C NMR for piperidine, pyridine, and thiadiazole ring proton assignments .

- X-ray crystallography : Resolves stereochemistry, as demonstrated in structurally related carboxamides .

Advanced Research Questions

Q. How can coupling efficiency of intermediates be optimized during synthesis?

Optimization strategies include:

- Base selection : Strong bases like NaH or LiHMDS enhance nucleophilicity in coupling reactions. For example, NaH mediates PMB-protected amide couplings with pyrimidine derivatives .

- Solvent effects : Polar solvents (DMF, DMSO) improve solubility of aromatic intermediates, while temperature control (0–25°C) minimizes side reactions .

- Catalytic additives : Phase-transfer catalysts or crown ethers may accelerate heterocyclic alkylation steps .

Q. How should researchers address contradictions in spectral data during structural validation?

- Cross-validation : Combine ESI-MS with high-resolution MALDI-TOF to confirm molecular weight discrepancies (e.g., isotopic patterns or adduct formation) .

- 2D NMR : Use HSQC/HMBC to resolve overlapping signals in piperidine or thiadiazole moieties .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify misassignments .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in this compound?

- Analog synthesis : Introduce substituents (e.g., fluorine, methoxy) at the pyridine or piperidine rings to assess electronic effects on bioactivity .

- Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase or receptor binding studies) to correlate structural modifications with activity changes .

- Molecular docking : Use X-ray crystallographic data (e.g., from related carboxamides) to model binding interactions with target proteins .

Q. What strategies mitigate instability of intermediates during multi-step synthesis?

- Protection groups : PMB or tert-butyloxycarbonyl (Boc) groups stabilize reactive amines during heterocyclic coupling .

- Low-temperature workup : Quench reactions at –78°C to prevent decomposition of lithiated intermediates .

- Purification techniques : Flash chromatography with silica gel or reverse-phase HPLC isolates air/moisture-sensitive intermediates .

Data Contradiction and Resolution

Q. How can conflicting reactivity trends in analogous compounds be rationalized?

- Steric vs. electronic effects : Bulky substituents on the piperidine ring may hinder coupling efficiency despite favorable electronic profiles. For example, 4-methyl groups increase steric hindrance but enhance metabolic stability .

- Solvent/base interactions : Contrasting results in DMF vs. THF-based reactions highlight solvent-dependent activation energies .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.